molecular formula C8H13NO2 B13356500 (2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13356500
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-FTDRKVFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by subsequent functional group transformations . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S,3S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4?,5?,6-,7-/m0/s1

InChI Key

JSYLGUSANAWARQ-FTDRKVFOSA-N

Isomeric SMILES

C1CC2CC1[C@@H]([C@H]2N)C(=O)O

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.